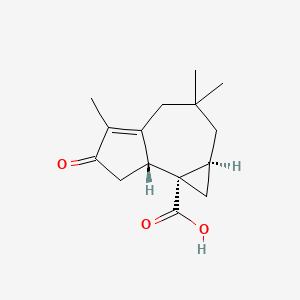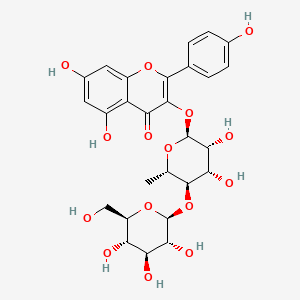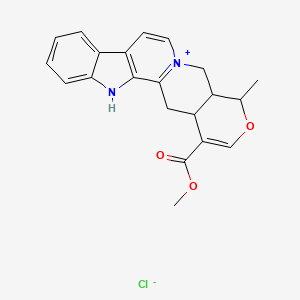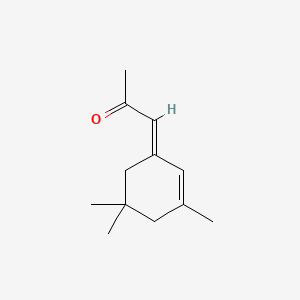![molecular formula C6H5BrN4 B1234629 4-氨基-5-溴吡咯并[2,3-d]嘧啶 CAS No. 22276-99-9](/img/structure/B1234629.png)
4-氨基-5-溴吡咯并[2,3-d]嘧啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
4-Amino-5-bromopyrrolo[2,3-d]pyrimidine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of new materials and chemical processes.
作用机制
Target of Action
It is known that pyrimidine analogues often target nucleoside triphosphates involved in the synthesis of nucleic acids dna or rna .
Mode of Action
It is known that pyrimidine analogues often act as antimetabolites, inhibiting the synthesis of nucleic acids dna or rna .
Pharmacokinetics
Its predicted properties include a density of 223±01 g/cm3 and a boiling point of 2342±500 °C . These properties may influence its bioavailability and pharmacokinetics.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Amino-5-bromopyrrolo[2,3-d]pyrimidine. For instance, it is recommended to be stored at 2-8°C and protected from light . These conditions can help maintain its stability and efficacy.
准备方法
Synthetic Routes and Reaction Conditions
One method to synthesize 4-Amino-5-bromopyrrolo[2,3-d]pyrimidine involves the reaction of a nitro derivative of benzo[2,3-d]pyrimidine with sodium nitrite, followed by treatment with ammonia . The reaction conditions typically include maintaining a controlled temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for 4-Amino-5-bromopyrrolo[2,3-d]pyrimidine are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate modifications to the reaction conditions and equipment.
化学反应分析
Types of Reactions
4-Amino-5-bromopyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The amino group can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include sodium nitrite, ammonia, and various nucleophiles for substitution reactions . The reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
相似化合物的比较
4-Amino-5-bromopyrrolo[2,3-d]pyrimidine can be compared with other similar compounds, such as:
- 4-Amino-5-chloropyrrolo[2,3-d]pyrimidine
- 4-Amino-5-iodopyrrolo[2,3-d]pyrimidine
- 4-Amino-5-fluoropyrrolo[2,3-d]pyrimidine
These compounds share a similar pyrrolo[2,3-d]pyrimidine core structure but differ in the halogen substituent at the 5-position. The uniqueness of 4-Amino-5-bromopyrrolo[2,3-d]pyrimidine lies in its specific bromine substituent, which can influence its chemical reactivity and biological activity .
属性
IUPAC Name |
5-bromo-7H-pyrrolo[2,3-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN4/c7-3-1-9-6-4(3)5(8)10-2-11-6/h1-2H,(H3,8,9,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBMGMUJNRRQVIR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N=CN=C2N1)N)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30176823 |
Source


|
| Record name | 7H-Pyrrolo(2,3-d)pyrimidin-4-amine, 5-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30176823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22276-99-9 |
Source


|
| Record name | 7H-Pyrrolo(2,3-d)pyrimidin-4-amine, 5-bromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022276999 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7H-Pyrrolo(2,3-d)pyrimidin-4-amine, 5-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30176823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
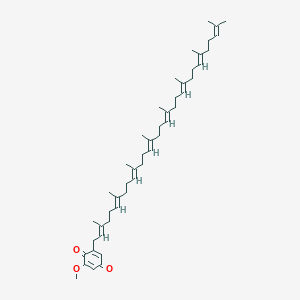

![(1S,2R,3S,5R,6R,7R,8S,9S,12R)-2,8-dihydroxy-7-methyl-12-prop-1-en-2-ylspiro[4,10-dioxatetracyclo[7.2.1.02,7.03,5]dodecane-6,2'-oxirane]-11-one](/img/structure/B1234550.png)

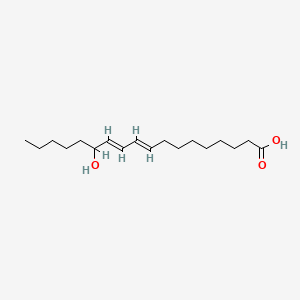

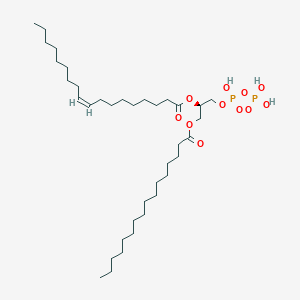
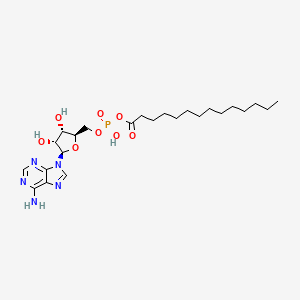
![1-(2-Phenylethyl)-4-([1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperazine-2,6-dione](/img/structure/B1234560.png)
